tert-Butyl N-[(2-amino-5-bromophenyl)methyl]carbamate
CAS No.: 2365419-71-0
Cat. No.: VC4710501
Molecular Formula: C12H17BrN2O2
Molecular Weight: 301.184
* For research use only. Not for human or veterinary use.
![tert-Butyl N-[(2-amino-5-bromophenyl)methyl]carbamate - 2365419-71-0](/images/structure/VC4710501.png)
Specification
CAS No. | 2365419-71-0 |
---|---|
Molecular Formula | C12H17BrN2O2 |
Molecular Weight | 301.184 |
IUPAC Name | tert-butyl N-[(2-amino-5-bromophenyl)methyl]carbamate |
Standard InChI | InChI=1S/C12H17BrN2O2/c1-12(2,3)17-11(16)15-7-8-6-9(13)4-5-10(8)14/h4-6H,7,14H2,1-3H3,(H,15,16) |
Standard InChI Key | NQFNAHFFPTVJTD-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NCC1=C(C=CC(=C1)Br)N |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound’s structure comprises a benzyl scaffold substituted with a Boc-protected amine and a bromine atom. The tert-butyl carbamate group enhances stability during synthetic transformations, while the bromine enables cross-coupling reactions. The molecular formula is C₁₂H₁₇BrN₂O₂, with a molecular weight of 313.19 g/mol .
Table 1: Key Identifiers
Property | Value | Source |
---|---|---|
CAS Registry Number | 2359957-92-7 | |
IUPAC Name | tert-Butyl N-[(2-amino-5-bromophenyl)methyl]carbamate | |
EC Number | 971-610-0 | |
Boiling Point | Not reported | – |
Melting Point | Not reported | – |
Synthetic Methodologies
Boc Protection of Primary Amines
The synthesis typically involves Boc protection of 2-amino-5-bromobenzylamine using di-tert-butyl dicarbonate (Boc₂O). A representative procedure adapts conditions from tert-butyl (4-bromophenyl)carbamate synthesis :
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Reaction Setup: 2-Amino-5-bromobenzylamine (1.0 eq) is dissolved in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen.
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Base Addition: Triethylamine (1.2 eq) or sodium bicarbonate (2.0 eq) is added to scavenge HCl generated during Boc activation .
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Boc Anhydride Incorporation: Boc₂O (1.05–1.5 eq) is introduced dropwise at 0°C, followed by warming to room temperature.
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Workup: The mixture is washed with aqueous NaHCO₃, dried over MgSO₄, and concentrated. Purification via flash chromatography (hexane/ethyl acetate) yields the product .
Table 2: Optimized Synthesis Conditions
Parameter | Condition | Yield | Source |
---|---|---|---|
Solvent | THF/DCM | 64–99% | |
Temperature | 0°C → room temperature | – | |
Catalyst | None (base-mediated) | – | |
Reaction Time | 16–24 hours | – |
Physicochemical Properties
Stability and Solubility
The Boc group confers stability against nucleophiles and bases, making the compound suitable for multi-step syntheses. It is sparingly soluble in water but dissolves readily in polar aprotic solvents (e.g., DCM, THF) and moderately in ethyl acetate .
Spectroscopic Characterization
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¹H NMR (DMSO-d₆): Signals at δ 9.49 (s, 1H, NH), 7.42 (s, 4H, aromatic), 4.21 (s, 2H, CH₂), 1.47 (s, 9H, tert-butyl) .
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IR (KBr): Peaks at ~3350 cm⁻¹ (N-H stretch), 1700 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O) .
Applications in Organic Synthesis
Suzuki-Miyaura Couplings
The bromine atom facilitates palladium-catalyzed cross-couplings with boronic acids. For example, in the synthesis of 2-(2-amino-5-bromo-benzoyl)pyridine, analogous intermediates undergo coupling with 2-bromopyridine using [Pd(dppf)Cl₂] to install heterocyclic moieties .
Peptide Modifications
The primary amine, once deprotected, serves as a handle for introducing amino acid residues or fluorescent tags. This utility is highlighted in Edoxaban intermediate synthesis, where carbamate-protected amines ensure regioselective functionalization .
Future Directions
Research should explore:
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Catalytic Asymmetric Syntheses: Developing enantioselective routes for chiral benzylamine derivatives.
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Green Chemistry Adaptations: Replacing halogenated solvents with cyclopentyl methyl ether (CPME) or water .
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Pharmaceutical Target Exploration: Evaluating kinase inhibitor activity given the compound’s structural similarity to FDA-approved drugs .
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